Bantag-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bantag-1は、ペプチドアンタゴニストとして知られる合成有機化合物です。具体的には、孤児型Gタンパク質共役受容体であるボンベシン受容体サブタイプ3(BRS-3)の高親和性アンタゴニストです。 BRS-3発現細胞におけるthis compoundの結合親和性は、約1.3ナノモルです 。この化合物は、その特異性と高親和性のため、生化学的および生理学的調査で頻繁に使用されます。

準備方法

合成経路と反応条件: Bantag-1は、一連のペプチドカップリング反応によって合成されます。合成には、アミノ酸を順次付加してペプチド鎖を形成することが含まれます。主要なステップには、次のものがあります。

- Boc(tert-ブトキシカルボニル)基を使用したアミノ基の保護。

- N,N'-ジシクロヘキシルカルボジイミド(DCC)と1-ヒドロキシベンゾトリアゾール(HOBt)などの試薬を使用したアミノ酸のカップリング。

- トリフルオロ酢酸(TFA)を使用したBoc基の脱保護。

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、規模が大きくなります。プロセスには、次のものがあります。

- 自動ペプチド合成装置を使用した大規模ペプチド合成。

- 高速液体クロマトグラフィー(HPLC)を使用した最終生成物の精製。

- 凍結乾燥して粉末状の化合物を得る 。

化学反応の分析

反応の種類: Bantag-1は、合成中に主にペプチドカップリングと脱保護反応を起こします。生理的条件下では安定であり、酸化、還元、または置換反応は容易には起こりません。

一般的な試薬と条件:

カップリング試薬: N,N'-ジシクロヘキシルカルボジイミド(DCC)、1-ヒドロキシベンゾトリアゾール(HOBt)。

脱保護試薬: トリフルオロ酢酸(TFA)。

形成される主要な生成物: this compoundの合成から形成される主要な生成物は、ペプチド鎖そのものであり、その後精製され特性評価されます 。

4. 科学研究への応用

This compoundは、次のものを含むいくつかの科学研究への応用があります。

化学: ペプチド合成研究におけるモデル化合物として使用されます。

生物学: Gタンパク質共役受容体、特にボンベシン受容体サブタイプ3を含む研究に使用されます。

医学: 肥満や代謝性疾患など、BRS-3関連の病態における潜在的な治療的応用について調査されています。

科学的研究の応用

Table 1: Binding Affinity of Bantag-1

| Receptor Type | Binding Affinity (Kd) | Selectivity Ratio |

|---|---|---|

| BRS-3 | < 0.01 nM | > 5000-fold |

| BB2 | 50 nM | - |

| BB1 | 100 nM | - |

Antitumor Activity

This compound has been investigated for its potential antitumor properties, particularly in lung cancer. Studies indicate that this compound can effectively inhibit the proliferation of lung cancer cells by targeting BRS-3, which is often overexpressed in various tumors . The development of radiolabeled this compound has facilitated the study of BRS-3 localization in tumor tissues, providing insights into its role in cancer biology.

Case Study: Lung Cancer

In a study assessing the pharmacological effects of this compound on lung cancer cells, researchers utilized iodinated this compound to track receptor expression and activation. The findings demonstrated that high levels of BRS-3 correlate with increased tumor aggressiveness and poor prognosis . This underscores the potential of this compound as a therapeutic agent or diagnostic tool in oncology.

Applications in Obesity Research

This compound's role extends beyond oncology; it is also being explored for its implications in obesity management. BRS-3 is implicated in metabolic regulation, and studies have shown that antagonizing this receptor can influence body weight and energy expenditure .

Case Study: Metabolic Regulation

Research involving animal models has demonstrated that administration of this compound leads to significant reductions in body weight and fat mass. This effect is attributed to altered signaling pathways related to appetite regulation and energy metabolism . Such findings suggest that this compound could be a promising candidate for developing anti-obesity therapies.

Neurobiological Implications

The presence of BRS-3 in the central nervous system (CNS) highlights this compound's potential applications in neurobiology. Studies have shown that BRS-3 plays a role in regulating various CNS functions, including thermoregulation and appetite control .

Case Study: CNS Effects

Investigations into the effects of this compound on neuropeptide signaling pathways have revealed its capacity to modulate appetite-related behaviors. By antagonizing BRS-3, this compound may influence satiety signals, presenting a novel approach to treating disorders such as obesity and eating disorders .

作用機序

Bantag-1は、高親和性でボンベシン受容体サブタイプ3(BRS-3)に結合することで効果を発揮します。この結合は受容体の活性を阻害し、下流のシグナル伝達経路をブロックします。 エネルギー恒常性と代謝プロセスを調節する役割を果たす、Gタンパク質共役受容体BRS-3を含む分子標的が含まれます 。

類似化合物:

MK-5046: BRS-3の非ペプチドアゴニスト。

Bag-1とBag-2: BRS-3の選択的アゴニスト。

比較: this compoundは、他の化合物と比較して、BRS-3に対する高い特異性と親和性を持つため、ユニークです。MK-5046はアゴニストですが、this compoundはアンタゴニストとして作用し、異なる作用機序を提供します。 Bag-1とBag-2もアゴニストであるため、this compoundは阻害的役割において独特です 。

類似化合物との比較

MK-5046: A nonpeptide agonist of BRS-3.

Bag-1 and Bag-2: Selective agonists for BRS-3.

Comparison: Bantag-1 is unique due to its high specificity and affinity for BRS-3 compared to other compounds. While MK-5046 is an agonist, this compound acts as an antagonist, providing a different mechanism of action. Bag-1 and Bag-2 are also agonists, making this compound distinct in its inhibitory role .

特性

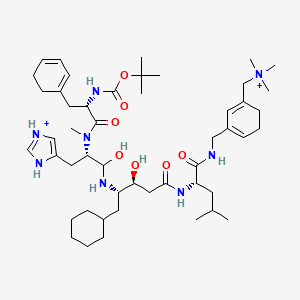

分子式 |

C49H82N8O7+2 |

|---|---|

分子量 |

895.2 g/mol |

IUPAC名 |

[3-[[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-3-cyclohexa-1,3-dien-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-methylamino]-1-hydroxy-3-(1H-imidazol-3-ium-5-yl)propyl]amino]-5-cyclohexyl-3-hydroxypentanoyl]amino]-4-methylpentanoyl]amino]methyl]cyclohexa-1,3-dien-1-yl]methyl-trimethylazanium |

InChI |

InChI=1S/C49H80N8O7/c1-33(2)23-40(45(60)51-29-36-21-16-22-37(24-36)31-57(7,8)9)53-44(59)28-43(58)39(25-34-17-12-10-13-18-34)54-46(61)42(27-38-30-50-32-52-38)56(6)47(62)41(26-35-19-14-11-15-20-35)55-48(63)64-49(3,4)5/h11,14,19,21,24,30,32-34,39-43,46,54,58,61H,10,12-13,15-18,20,22-23,25-29,31H2,1-9H3,(H3-,50,51,52,53,55,59,60,63)/p+2/t39-,40-,41-,42-,43-,46?/m0/s1 |

InChIキー |

DAWSYEXBFLQUER-SLMIJXFKSA-P |

異性体SMILES |

CC(C)C[C@@H](C(=O)NCC1=CCCC(=C1)C[N+](C)(C)C)NC(=O)C[C@@H]([C@H](CC2CCCCC2)NC([C@H](CC3=C[NH+]=CN3)N(C)C(=O)[C@H](CC4=CC=CCC4)NC(=O)OC(C)(C)C)O)O |

正規SMILES |

CC(C)CC(C(=O)NCC1=CCCC(=C1)C[N+](C)(C)C)NC(=O)CC(C(CC2CCCCC2)NC(C(CC3=C[NH+]=CN3)N(C)C(=O)C(CC4=CC=CCC4)NC(=O)OC(C)(C)C)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。